3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorofuran with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and ensure the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorofuran-3-yl)boronic acid: Shares the furan ring but has different functional groups.
(2-Chlorofuran-3-yl)-pyrazin-2-ylmethanone: Contains a pyrazine ring instead of a pyrazole ring.
3-(2-Chlorofuran-3-yl)-2-methyl-3-oxopropanenitrile: Similar furan ring but different substituents.
Uniqueness
3-(2-Chlorofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClN3O |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(2-chlorofuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3O/c1-12-7(10)4-6(11-12)5-2-3-13-8(5)9/h2-4H,10H2,1H3 |
InChI Key |
LRAUSVAVDOGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(OC=C2)Cl)N |
Origin of Product |
United States |
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